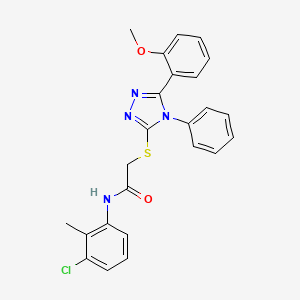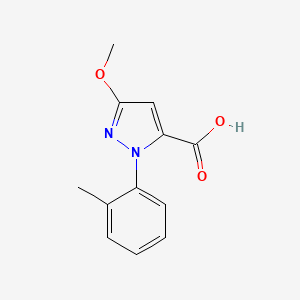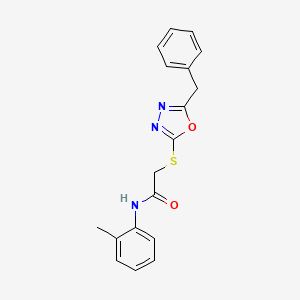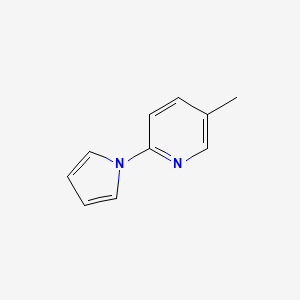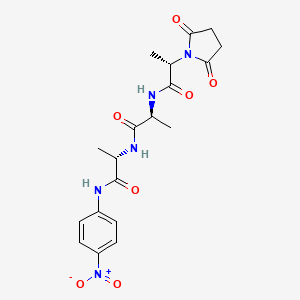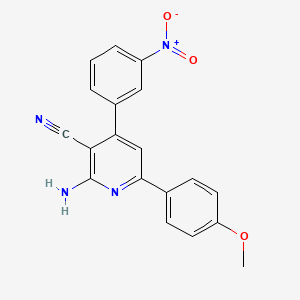
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The amino, methoxy, and nitro groups can be introduced through substitution reactions using appropriate reagents.
Nitrile Group Addition: The nitrile group can be added through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like hydroxide ions.
Major Products
Oxidation Products: Could include nitroso or nitro derivatives.
Reduction Products: Could include amino derivatives.
Substitution Products: Could include halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The functional groups may participate in various chemical reactions, determining the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(3-nitrophenyl)nicotinonitrile: Lacks the methoxy group.
2-Amino-6-(4-methoxyphenyl)nicotinonitrile: Lacks the nitro group.
4-(3-Nitrophenyl)nicotinonitrile: Lacks both the amino and methoxy groups.
Uniqueness
The presence of both amino and nitro groups, along with the methoxy group, makes 2-Amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)nicotinonitrile unique
Propiedades
Fórmula molecular |
C19H14N4O3 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-amino-6-(4-methoxyphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O3/c1-26-15-7-5-12(6-8-15)18-10-16(17(11-20)19(21)22-18)13-3-2-4-14(9-13)23(24)25/h2-10H,1H3,(H2,21,22) |
Clave InChI |
HOFHEPIWHDLNAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


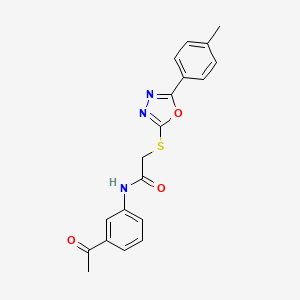
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
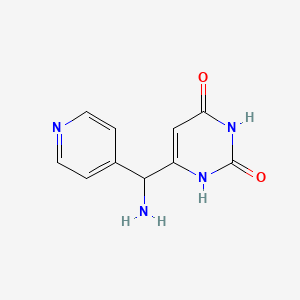

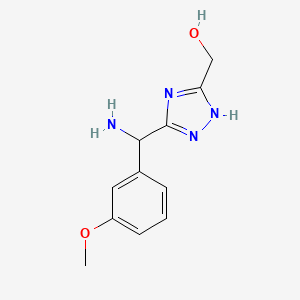
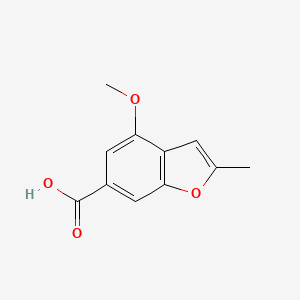
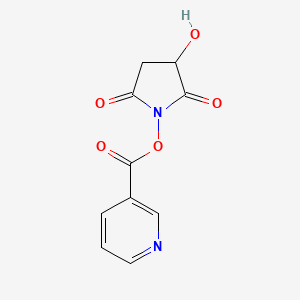
![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
